Home > Products > Screening Compounds P13352 > N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide
N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide -

N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-5001439
CAS Number:
Molecular Formula: C15H16N2O3S
Molecular Weight: 304.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Anticancer Activity: Several benzamide derivatives exhibit potent antitumor activity by inhibiting key enzymes involved in cancer cell growth and proliferation. [, , ]
  • Anti-inflammatory Effects: Certain benzamide derivatives act as antagonists for receptors involved in inflammatory responses, making them potential therapeutic agents for inflammatory diseases. []
  • Antimicrobial Properties: Some benzamide derivatives demonstrate activity against bacteria and fungi, highlighting their potential as antimicrobial agents. [, ]
  • Neurological Effects: Benzamide derivatives have shown potential in modulating neurological pathways, suggesting possible applications in treating neurological disorders. []
Synthesis Analysis

Example 1: Synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) []

Example 2: Synthesis of 2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido) phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078) []

Molecular Structure Analysis

Example: Comparison of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) and N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N′-(2-fluoro-5-methylphenyl)urea (ABT-869) [, ]

Mechanism of Action

Example 1: Mechanism of action of FNA []

Example 2: Mechanism of action of ABT-869 []

Applications
  • Cancer Therapeutics: Several benzamide derivatives, such as FNA [] and ABT-869 [], exhibit potent antitumor activity against various cancer cell lines. FNA shows promise as a selective HDAC inhibitor, while ABT-869 targets multiple RTKs, making them potential candidates for further development as anticancer agents.
  • Inflammatory Disease Treatment: Benzamide derivatives acting as CCR3 antagonists, such as the compound discussed in [], hold potential for treating inflammatory conditions.
  • Fungicides and Antimicrobials: Studies on substituted N-[2-((substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides highlight the potential of benzamide derivatives as fungicidal agents []. Other studies suggest broader antimicrobial activity within this class of compounds [].
Future Directions
  • Development of Isoform-Selective HDAC Inhibitors: Targeting specific HDAC isoforms could lead to more effective and less toxic cancer therapies. Further research on benzamide-based HDAC inhibitors with enhanced selectivity is warranted. []
  • Optimization of Multitargeted RTK Inhibitors: Fine-tuning the selectivity and potency of multitargeted RTK inhibitors like ABT-869 could lead to improved therapeutic outcomes in cancer treatment. []

N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide ((S)-17b)

Compound Description: (S)-17b is a potent histone deacetylase (HDAC) inhibitor, exhibiting selectivity for class I HDAC isoforms []. This compound demonstrates strong in vitro inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome (SKM-1) cell line. (S)-17b effectively induces G1 cell cycle arrest and apoptosis in SKM-1 cells and shows excellent in vivo antitumor activity in SKM-1 xenograft models [].

N-(2-Amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)

Compound Description: FNA is a potent HDAC3 inhibitor with selectivity for class I HDACs (HDAC1, 2, and 3) []. This compound exhibits strong antiproliferative activity against various solid tumor cell lines, particularly HepG2 cells []. In vivo studies using HepG2 xenograft models demonstrate that FNA significantly inhibits tumor growth [].

4-[1-[3-chloro-4-[N'-(2-methylphenyl)ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]methoxybenzoic acid (D01-4582)

Compound Description: D01-4582 acts as an α4β1 integrin antagonist []. Studies have shown interindividual pharmacokinetic variability of D01-4582 in beagles and marked strain differences in Sprague-Dawley rats [, ]. This variability is linked to albumin genetic polymorphisms, affecting the drug's binding affinity and clearance [, ].

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methylindol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523, 38p)

Compound Description: 38p is a potent and orally active leukotriene receptor antagonist []. It exhibits high affinity for LTD4 receptors in guinea pig lung membranes and effectively inhibits LTD4-induced bronchoconstriction in guinea pigs [].

2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078)

Compound Description: CHMFL-BMX-078 is a highly potent and selective type II irreversible bone marrow kinase in the X chromosome (BMX) kinase inhibitor [].

2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053)

Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available BCR-ABL/SRC/p38 kinase inhibitor with potential for chronic myeloid leukemia treatment [].

Properties

Product Name

N-(2-methylphenyl)-3-[(methylsulfonyl)amino]benzamide

IUPAC Name

3-(methanesulfonamido)-N-(2-methylphenyl)benzamide

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C15H16N2O3S/c1-11-6-3-4-9-14(11)16-15(18)12-7-5-8-13(10-12)17-21(2,19)20/h3-10,17H,1-2H3,(H,16,18)

InChI Key

SHSAVOGCRLQONW-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.